molecular formula C13H18O3S B12610669 Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- CAS No. 648957-02-2

Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-

Cat. No.: B12610669
CAS No.: 648957-02-2
M. Wt: 254.35 g/mol
InChI Key: SRTRFYNQJCAZKO-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxy and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- typically involves the introduction of methoxy and thioether groups onto a benzaldehyde core. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and thioether groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and thioether groups can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, which can significantly alter its chemical properties and reactivity.

    Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,5-Dimethyl-4-methoxybenzaldehyde: Contains methyl groups instead of the thioether group, resulting in different chemical behavior.

Uniqueness

Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

648957-02-2

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

2,5-dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde

InChI

InChI=1S/C13H18O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7,9H,8H2,1-4H3

InChI Key

SRTRFYNQJCAZKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C=C(C(=C1)OC)C=O)OC

Origin of Product

United States

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